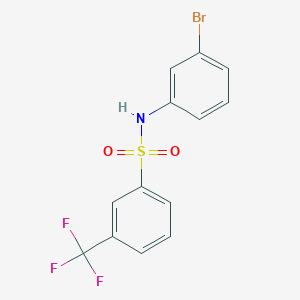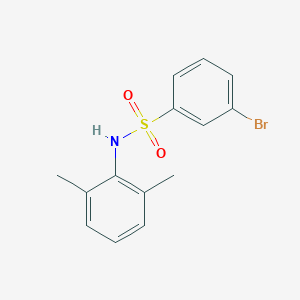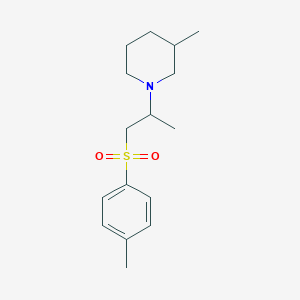
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide is a chemical compound that belongs to the class of drugs known as selective antagonists of the cannabinoid receptor CB1. It has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various medical conditions.
Wirkmechanismus
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. By blocking the activity of this receptor, it can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide are primarily related to its ability to modulate the release of various neurotransmitters in the brain. This can have a significant impact on various physiological processes, including appetite regulation, metabolism, and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide for lab experiments is its high selectivity for the CB1 receptor, which allows for more precise and targeted studies. However, its limited solubility and potential for off-target effects can also pose challenges for researchers.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide, including:
1. Further studies on its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Investigation of its potential role in the regulation of appetite and metabolism, with a focus on its potential as a treatment for obesity and related metabolic disorders.
3. Exploration of its potential as a treatment for addiction and substance abuse disorders, particularly in combination with other therapies.
4. Development of more effective and efficient synthesis methods to improve its availability for research and potential clinical use.
In conclusion, 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. Its high selectivity for the CB1 receptor and its ability to modulate neurotransmitter release make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 4-isobutylbenzene with ethyl acrylate, followed by the cyclization of the resulting product with hydroxylamine hydrochloride and sodium acetate. The final step involves the acylation of the isoxazole ring with propionyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions, including obesity, diabetes, and neurodegenerative diseases. It has also been shown to have potential in the treatment of addiction and substance abuse disorders.
Eigenschaften
Produktname |
2-(4-isobutylphenyl)-N-(5-methyl-3-isoxazolyl)propanamide |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-14-5-7-15(8-6-14)13(4)17(20)18-16-10-12(3)21-19-16/h5-8,10-11,13H,9H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
OSHGSHFDIKCPRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)




![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)
![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)